2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-
Description
The compound 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- is a sulfonated anthraquinone derivative characterized by a 2-hydroxyethylsulfonylphenyl substituent at the 4-position of the anthracene core.
Properties
CAS No. |
39582-26-8 |
|---|---|
Molecular Formula |
C22H18N2O8S2 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
1-amino-4-[3-(2-hydroxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H18N2O8S2/c23-20-17(34(30,31)32)11-16(24-12-4-3-5-13(10-12)33(28,29)9-8-25)18-19(20)22(27)15-7-2-1-6-14(15)21(18)26/h1-7,10-11,24-25H,8-9,23H2,(H,30,31,32) |
InChI Key |
BTPLLUBOBWCWLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCO)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones. Substitution reactions can lead to a variety of substituted anthracene derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 582.6 g/mol. It features an anthracene backbone with multiple functional groups that enhance its reactivity and applicability in various scientific domains .
Chemistry
- Dyes and Pigments : The compound serves as a precursor for synthesizing various dyes and pigments due to its chromophoric properties. It is particularly useful in creating colorants for textiles and industrial applications.
- Organic Synthesis : It is employed in organic synthesis as a building block for more complex molecules, facilitating the development of new materials with specific properties .
Biology
- Fluorescent Probes : Due to its fluorescent characteristics, it is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to emit light upon excitation makes it valuable in imaging applications .
- Antimicrobial Studies : Research has indicated potential antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Medicine
- Therapeutic Applications : Investigations into the compound's anti-cancer and anti-inflammatory effects have shown promising results. Studies suggest that its unique structure may interact with biological targets involved in disease pathways .
- Drug Delivery Systems : The compound's solubility and functional groups make it suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents .
Industrial Applications
- Colorant in Cleaning Products : Acid Blue 277 is used as a colorant in soaps and cleaning products, providing aesthetic appeal while maintaining functionality .
- Advanced Materials : Its properties are leveraged in the production of organic semiconductors and photovoltaic cells, contributing to advancements in renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Sulfonic Acid Derivatives with Aromatic Amines
- Compound 1: 1-Amino-4-(4-aminoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid (CAS: N/A) Structure: Features a 4-aminophenylamino group. Properties: Higher hydrogen bond donor/acceptor count (4/8) and topological polar surface area (161 Ų) suggest strong intermolecular interactions, suitable for dye applications . Applications: Likely used in textile dyeing due to anthraquinone backbone.
- Compound 2: PSB-0739 (1-Amino-9,10-dihydro-4-[[4-(phenylamino)-3-sulfophenyl]amino]-9,10-dioxo-2-anthracenesulfonic acid sodium salt) Structure: Includes a phenylamino-sulfophenyl group. Pharmacology: Acts as a P2Y13 receptor ligand, highlighting the role of sulfophenyl groups in receptor binding .
Alkyl and Hydroxyethyl Substituents
- Compound 3: 1-Amino-4-[(propan-2-yl)amino]-9,10-dioxoanthracene-2-sulfonic acid Synthesis: Achieved in 68% yield via nucleophilic substitution. Properties: Reduced steric hindrance from the isopropyl group may enhance solubility compared to bulkier substituents .
- Target Compound: 2-Anthracenesulfonic acid, 1-amino-...-hydroxyethylsulfonylphenyl...
Irritation Endpoints
- Compound 4: 2-Anthracenesulfonic acid, 1-amino-...trimethylanilino...monosodium salt Actual Endpoint: Irritant (contradicts prediction of non-irritant). Structural Distance: 0.744 from the target compound, suggesting moderate similarity .
- Compound 5: 1-Amino-9,10-dihydro-4-[(2-methoxyphenyl)amino]-9,10-dioxo-2-anthracenesulfonic acid Regulatory Status: Listed in EINECS and EC Inventory, indicating recognized industrial use with standardized safety protocols .
Pharmacological Targets
- PSB-0739: Demonstrates selective binding to P2Y13 receptors, a trait linked to its sulfophenylamino substituent. This contrasts with hydroxyethylsulfonyl-containing analogs, which may target different pathways .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and safety profile based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by:
- Anthracene core : A polycyclic aromatic hydrocarbon structure.
- Sulfonic acid groups : Contributing to its solubility and biological activity.
- Amino and hydroxyl substituents : Enhancing its interaction with biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of anthraquinone derivatives, including 2-anthracenesulfonic acid. For instance:
- Caspase Inhibition : The compound has been shown to inhibit caspase activity in neuronal cells subjected to oxidative stress. In vitro assays demonstrated that treatment with 75 μM of the compound significantly reduced cell death caused by hydrogen peroxide (H₂O₂) exposure (Figure 1) .
| Concentration (μM) | Cell Viability (%) | Caspase Activity (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| 75 | 85 | 40 |
| 150 | 70 | 30 |
Antibacterial Activity
Anthraquinones have shown antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve interference with bacterial DNA metabolism and inhibition of mitochondrial functions . Studies indicate that while the compound exhibits antibacterial activity, it is relatively non-toxic to higher life forms.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Research indicates that anthraquinone derivatives can modulate inflammatory pathways by inhibiting the expression of cyclooxygenase (COX) enzymes in various cell types .
Case Studies
-
Neuroprotection in Cortical Neurons
- Objective : To assess the neuroprotective effects of the compound against oxidative stress.
- Methodology : Cortical neurons were treated with varying concentrations of the compound before exposure to oxidative agents.
- Results : Significant reduction in cell death and caspase activation was observed at concentrations above 75 μM .
-
Antibacterial Assays
- Objective : To evaluate the antibacterial efficacy against Bacillus species.
- Methodology : Bacterial cultures were treated with different concentrations of the compound.
- Results : Effective inhibition was noted at concentrations ranging from 50 to 200 μg/mL, demonstrating a dose-dependent response .
Safety Profile
The safety assessment indicates a low toxicity profile for the compound when administered at therapeutic doses. Toxicological studies have shown no significant adverse effects in animal models at doses up to 2000 mg/kg body weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
